molecular formula C14H13FO B1455690 4-(2,4-Dimethylphenyl)-2-fluorophenol CAS No. 1261978-86-2

4-(2,4-Dimethylphenyl)-2-fluorophenol

Cat. No.: B1455690
CAS No.: 1261978-86-2
M. Wt: 216.25 g/mol
InChI Key: GQADMQWSFXKFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethylphenyl)-2-fluorophenol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as DFPh and is a member of the phenol family. It has a molecular weight of 206.23 g/mol and a melting point of 95-98°C.

Scientific Research Applications

Polymorph and Solvate Studies

Research on the structural characteristics of fluorine-substituted bis-phenols, including 4-(2,4-Dimethylphenyl)-2-fluorophenol, has shown the existence of polymorphs and solvates. These compounds have demonstrated various self-assembling behaviors through O–H···O, C–H···F–C, and C–H···π interactions, impacting their crystal densities and void structures. Such studies are crucial for understanding the crystalline properties and potential applications in materials science (Nath & Baruah, 2013).

Sonochemical Degradation of Organic Pollutants

The compound has been investigated in the context of sonochemical degradation processes for aromatic organic pollutants. Research has explored its effectiveness in mineralizing various pollutants, including chlorophenols and fluorophenols, in aqueous solutions. This work highlights its potential use in environmental cleanup and waste management technologies (Goskonda, Catallo, & Junk, 2002).

Fluorination Reactions

Studies on the fluorination of bromo- and dimethylphenols with xenon difluoride have provided insights into chemical synthesis processes, producing various fluorinated compounds. These reactions, catalyzed by boron trifluoride etherate, offer pathways to synthesize structurally related fluorophenols, important in medicinal chemistry and pharmaceutical research (Koudstaal & Olieman, 2010).

Radiosynthesis of Fluorophenols

This compound serves as a precursor in the radiosynthesis of complex molecules. Research into bis(4-benzyloxyphenyl)iodonium salts as precursors for no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol showcases its application in developing radiopharmaceuticals and diagnostic agents (Helfer et al., 2013).

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(15)8-11/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQADMQWSFXKFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684129
Record name 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-86-2
Record name 3-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Dimethylphenyl)-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dimethylphenyl)-2-fluorophenol
Reactant of Route 3
Reactant of Route 3
4-(2,4-Dimethylphenyl)-2-fluorophenol
Reactant of Route 4
Reactant of Route 4
4-(2,4-Dimethylphenyl)-2-fluorophenol
Reactant of Route 5
Reactant of Route 5
4-(2,4-Dimethylphenyl)-2-fluorophenol
Reactant of Route 6
Reactant of Route 6
4-(2,4-Dimethylphenyl)-2-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.